3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone
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Overview
Description
3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of an aldehyde or ketone with a primary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 3-methylthiourea. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major products are typically the corresponding sulfoxides or sulfones.
Reduction: The major products are the corresponding amines or alcohols.
Substitution: The major products are the substituted derivatives, where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure
Mechanism of Action
The mechanism of action of 3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Pathways Involved: In biological systems, the compound can interact with DNA, proteins, and enzymes, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-[(5-Bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide
- 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
- 4-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Uniqueness
3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the Schiff base structure allows for versatile chemical modifications and interactions with various biological targets .
Properties
CAS No. |
316159-28-1 |
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Molecular Formula |
C10H12BrN3O2S |
Molecular Weight |
318.19g/mol |
IUPAC Name |
1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-methylthiourea |
InChI |
InChI=1S/C10H12BrN3O2S/c1-12-10(17)14-13-5-6-3-7(11)9(15)8(4-6)16-2/h3-5,15H,1-2H3,(H2,12,14,17) |
InChI Key |
ZOQSUNIWUBOAHK-UHFFFAOYSA-N |
SMILES |
CNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)OC |
Canonical SMILES |
CNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)OC |
Origin of Product |
United States |
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